N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-pyridin-2-ylmethyl]thiophen-2-yl]furan-2-carboxamide
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Description
N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-pyridin-2-ylmethyl]thiophen-2-yl]furan-2-carboxamide is a useful research compound. Its molecular formula is C22H26N4O2S and its molecular weight is 410.54. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compounds in Drug Design
Heterocyclic compounds, including furans and thiophenes, are crucial in medicinal chemistry due to their structural diversity and potential biological activities. A review by Ostrowski (2022) emphasizes the importance of furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl substituents in the chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. The study highlights various compounds with antiviral, antitumor, antimycobacterial, and antiparkinsonian activities, showcasing the significance of heteroaryl substitutions in enhancing bioactivity (Ostrowski, 2022).
Synthesis and Pharmaceutical Impurities
Research on omeprazole and related proton pump inhibitors (PPIs) provides insight into the synthesis of complex molecules that share structural similarities with N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-pyridin-2-ylmethyl]thiophen-2-yl]furan-2-carboxamide. Saini et al. (2019) discuss novel synthesis methods for omeprazole and its pharmaceutical impurities, highlighting the challenges and solutions in developing effective and pure pharmaceutical compounds (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
CNS Acting Drugs and Chemical Groups
The search for novel central nervous system (CNS) acting drugs leads to the exploration of functional chemical groups, including those found in the compound of interest. Saganuwan (2017) identifies heterocycles with nitrogen, sulfur, and oxygen as key structural elements in developing compounds with potential CNS activity, underscoring the relevance of thiophene and furan derivatives in this area (Saganuwan, 2017).
Antitubercular Activity
The modification of isoniazid (INH) structure to include heterocyclic compounds has been studied for enhancing antitubercular activity. Asif (2014) evaluates various derivatives for their efficacy against Mycobacterium tuberculosis, indicating the potential of structurally similar compounds to serve as leads for new antitubercular drugs (Asif, 2014).
Cytochrome P450 Isoforms Inhibition
The interaction of drugs with cytochrome P450 enzymes is critical in pharmacology. Khojasteh et al. (2011) review the selectivity of chemical inhibitors for P450 isoforms, relevant for understanding the metabolic profile and drug-drug interaction potential of compounds like this compound (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Properties
IUPAC Name |
N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-pyridin-2-ylmethyl]thiophen-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c1-15-16(2)29-22(24-21(27)18-8-6-14-28-18)19(15)20(17-7-4-5-9-23-17)26-12-10-25(3)11-13-26/h4-9,14,20H,10-13H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHHWYCHRJXQGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC=CC=N2)N3CCN(CC3)C)NC(=O)C4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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